L-759,656

Descripción general

Descripción

L-759,656 es un compuesto orgánico sintético conocido por su función como agonista altamente selectivo para el receptor cannabinoide tipo 2 (CB2). Es un fármaco analgésico que produce efectos similares a otros agonistas cannabinoides, como la analgesia, pero con efectos sedantes o psicoactivos mínimos debido a su débil actividad en el receptor cannabinoide tipo 1 (CB1). Este compuesto tiene un efecto antiinflamatorio relativamente fuerte debido a su fuerte actividad en el receptor cannabinoide tipo 2 .

Métodos De Preparación

La síntesis de L-759,656 implica varios pasos, comenzando con la preparación de la estructura central de benzochromeno. La ruta sintética generalmente incluye:

Paso 1: Formación del núcleo de benzochromeno a través de una serie de reacciones de ciclización.

Paso 2: Introducción del grupo metoxi en la posición 1.

Paso 3: Adición de la cadena lateral dimetilheptil en la posición 3.

Paso 4: Introducción del grupo metileno en la posición 9.

Paso 5: Purificación final para lograr un producto de alta pureza (≥98% determinado por HPLC).

Los métodos de producción industrial para this compound no están ampliamente documentados, pero la síntesis de laboratorio implica un control cuidadoso de las condiciones de reacción para asegurar la estereoquímica deseada y un alto rendimiento .

Análisis De Reacciones Químicas

L-759,656 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, como la reducción del grupo metileno a un grupo metilo.

Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Binding Affinity and Selectivity

L-759,656 has been characterized for its binding affinity to cannabinoid receptors. Studies indicate that it exhibits a significantly higher affinity for CB2 receptors compared to CB1 receptors. For instance, this compound has a value of 11.8 nM for CB2 and 4.8 μM for CB1, resulting in a CB2/CB1 affinity ratio of approximately 406 . This selectivity is crucial as it suggests that this compound may provide therapeutic benefits with reduced psychoactive side effects typically associated with CB1 activation.

Modulation of Cellular Signaling

This compound has been shown to effectively inhibit forskolin-stimulated cyclic AMP production in CB2-transfected cells, demonstrating its role as a potent agonist . The effective concentration (EC50) for this compound in this context is reported to be 3.1 nM . In contrast, its effects on CB1-transfected cells are minimal, reinforcing its selectivity towards the CB2 receptor.

Table 1: Binding Affinity and EC50 Values

| Compound | Receptor Type | (nM) | EC50 (nM) | CB2/CB1 Affinity Ratio |

|---|---|---|---|---|

| This compound | CB2 | 11.8 | 3.1 | 406 |

| L-759,633 | CB2 | 8.1 | - | 163 |

| AM630 | CB2 | 31.2 | 76.6 | 165 |

Implications in Disease Models

Research indicates that this compound may have therapeutic implications in various conditions associated with immune dysfunction and pain modulation. Its selective action on the CB2 receptor suggests potential applications in:

- Inflammatory Diseases : Due to its immunomodulatory effects, this compound could be beneficial in treating conditions such as arthritis or multiple sclerosis.

- Pain Management : The agonistic action on CB2 receptors may help alleviate chronic pain without the psychoactive effects associated with CB1 receptor activation .

- Cancer Research : There is emerging evidence suggesting that cannabinoids can influence tumor progression and immune response in cancer models. The selective nature of this compound makes it a candidate for further investigation in oncology settings .

Case Studies and Experimental Findings

A variety of studies have explored the effects of this compound in different experimental setups:

Case Study: Macrophage Chemotaxis

A study demonstrated that while this compound does not act as a chemoattractant for murine macrophages, it influences other functional responses in primary cells . This finding highlights the complexity of cannabinoid interactions within immune cells and suggests further exploration into its therapeutic potential.

Case Study: In Vivo Efficacy

In models of chemotherapy-induced nephropathy, compounds like this compound have shown promise without inducing central nervous system side effects commonly associated with other cannabinoid treatments . This underscores the importance of receptor selectivity in developing safer therapeutic agents.

Conclusion and Future Directions

This compound represents a significant advancement in cannabinoid research due to its selective action on the CB2 receptor and potential therapeutic applications across various medical fields. Future studies should focus on elucidating its mechanisms of action further and exploring its efficacy in clinical settings.

Mecanismo De Acción

L-759,656 ejerce sus efectos principalmente a través de su acción sobre el receptor cannabinoide tipo 2. Se une a este receptor con alta afinidad, lo que lleva a la inhibición de la adenilato ciclasa y una disminución de los niveles de monofosfato de adenosina cíclico (cAMP). Esto da como resultado la modulación de varias vías de señalización involucradas en la inflamación y la percepción del dolor. La débil actividad del compuesto en el receptor cannabinoide tipo 1 minimiza sus efectos psicoactivos .

Comparación Con Compuestos Similares

L-759,656 se compara con otros compuestos similares, como:

Delta-11-Tetrahidrocannabinol: Un cannabinoide con efectos psicoactivos debido a su fuerte actividad en el receptor cannabinoide tipo 1.

L-759,633: Otro agonista selectivo para el receptor cannabinoide tipo 2, pero con diferentes propiedades farmacocinéticas.

HU-308: Un agonista más nuevo y más selectivo para el receptor cannabinoide tipo 2, con mayor selectividad en comparación con this compound.

La singularidad de this compound radica en su equilibrio de alta selectividad para el receptor cannabinoide tipo 2 y actividad mínima en el receptor cannabinoide tipo 1, lo que lo convierte en una herramienta valiosa en la investigación centrada en los efectos cannabinoides no psicoactivos .

Actividad Biológica

L-759,656 is a synthetic cannabinoid compound primarily recognized for its selective agonistic activity at the cannabinoid receptor type 2 (CB2). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in modulating immune responses and managing pain. The following sections detail the biological activity of this compound, including its receptor binding affinities, functional assays, and implications in various case studies.

Binding Affinity and Selectivity

This compound exhibits a pronounced selectivity for CB2 receptors over CB1 receptors. The binding affinity values are reported as follows:

| Receptor Type | Value (nM) |

|---|---|

| CB2 | 11.8 |

| CB1 | 4888 |

This results in a selectivity ratio of approximately 414-fold favoring CB2 over CB1 . Such selectivity is crucial for minimizing psychoactive side effects commonly associated with CB1 receptor activation.

Inhibition of Cyclic AMP Production

Research indicates that this compound effectively inhibits forskolin-stimulated cyclic AMP (cAMP) production in CB2-transfected cells. The effective concentration (EC50) for this inhibition is approximately 3.1 nM, highlighting its potency at the CB2 receptor . In contrast, it demonstrates minimal inhibitory effects on cAMP production in CB1-transfected cells, underscoring its selective action.

Macrophage Chemotaxis

This compound has been shown to act as a chemoattractant for macrophages. In studies assessing primary macrophage migration, this compound induced significant chemotactic responses without relying on CB2 receptor activation. This suggests that the compound may exert off-target effects that are functionally relevant .

Allosteric Modulation and Cross-Reactivity

At higher concentrations (1–10 µM), this compound can inhibit CB1 receptor activity. This phenomenon reflects potential allosteric modulation or cross-reactivity with CB1 receptors when concentrations exceed its effective range for CB2 . Such behavior necessitates careful consideration in therapeutic contexts where precise receptor targeting is desired.

Therapeutic Implications in Immune Dysfunction

Recent studies have explored the use of this compound in treating conditions associated with immune dysfunction. Its ability to selectively activate CB2 receptors positions it as a candidate for managing inflammatory diseases without the psychoactive effects linked to CB1 activation .

Skin Disorders and Inflammation

This compound's anti-inflammatory properties have implications in dermatological research. Its modulation of immune responses could be beneficial in treating skin disorders characterized by inflammation and hyperproliferation of skin cells. Further investigations into its mechanisms may reveal additional therapeutic avenues .

Structural Insights into Receptor Activation

The molecular basis of this compound's action has been elucidated through structural studies. These investigations highlight the distinct activation mechanisms of CB2 compared to CB1 receptors, providing insights into ligand-receptor interactions that could guide the design of novel cannabinoid therapeutics .

Propiedades

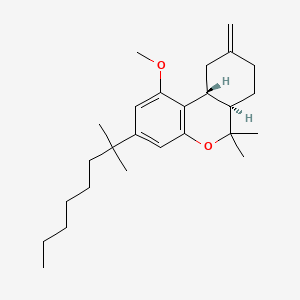

IUPAC Name |

(6aR,10aR)-1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O2/c1-8-9-10-11-14-25(3,4)19-16-22(27-7)24-20-15-18(2)12-13-21(20)26(5,6)28-23(24)17-19/h16-17,20-21H,2,8-15H2,1,3-7H3/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJIIKHXAZBTGLF-NHCUHLMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(C)C1=CC2=C(C3CC(=C)CCC3C(O2)(C)C)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(C)(C)C1=CC2=C([C@@H]3CC(=C)CC[C@H]3C(O2)(C)C)C(=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336684 | |

| Record name | L 759656 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174627-56-6 | |

| Record name | L 759656 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.